Piritrexim
Overview
Description
Piritrexim is a lipid-soluble inhibitor of dihydrofolate reductase, a key enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This compound has been investigated for its potential use in treating various types of cancer, including bladder cancer, urethral cancer, and transitional cell cancer of the renal pelvis and ureter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piritrexim can be synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzylamine with 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine. The reaction typically requires the use of acetic acid as a catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Piritrexim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound analogs.
Scientific Research Applications
Chemistry: Used as a model compound for studying dihydrofolate reductase inhibitors.
Biology: Investigated for its effects on cell division and DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Piritrexim is compared with other dihydrofolate reductase inhibitors such as methotrexate, trimetrexate, and trimethoprim:
Methotrexate: Unlike this compound, methotrexate is a water-soluble compound and can be polyglutamated within cells, leading to prolonged retention and activity.
Trimetrexate: Similar to this compound, trimetrexate is a lipid-soluble inhibitor but differs in its chemical structure and pharmacokinetics.
Trimethoprim: Primarily used as an antibacterial agent, trimethoprim has a different spectrum of activity compared to this compound.
Uniqueness of this compound: this compound’s lipid solubility allows it to rapidly enter tumor cells by passive diffusion, making it effective against certain types of cancer. Its inability to be polyglutamated distinguishes it from methotrexate, leading to different pharmacokinetic properties and therapeutic applications .
Comparison with Similar Compounds
- Methotrexate
- Trimetrexate
- Trimethoprim
Properties
IUPAC Name |
6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-9-11(6-10-7-12(23-2)4-5-13(10)24-3)8-20-16-14(9)15(18)21-17(19)22-16/h4-5,7-8H,6H2,1-3H3,(H4,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXSSYDSOJBUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223032 | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-56-0 | |
Record name | Piritrexim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72732-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piritrexim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piritrexim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piritrexim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRITREXIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2A783ZUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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